cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Pharmaceutical Quality Control Tofacitinib Impurity Profiling Reference Standard

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride [CAS 694495-65-3] is a cis-configured, N-benzyl-protected, methoxycarbonyl-substituted 4-methylpiperidine hydrochloride salt. It is fundamentally defined by its dual role as both a pivotal protected intermediate in the synthesis of the JAK inhibitor tofacitinib and as a characterized tofacitinib-related impurity (Tofacitinib Impurity 113 HCl).

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 694495-65-3
Cat. No. B1466626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
CAS694495-65-3
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t12-,14+/m1/s1
InChIKeyPECKJJLXPJQABJ-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine HCl (CAS 694495-65-3): Product-Specific Evidence Guide for Tofacitinib Intermediate & Impurity Sourcing


cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride [CAS 694495-65-3] is a cis-configured, N-benzyl-protected, methoxycarbonyl-substituted 4-methylpiperidine hydrochloride salt. It is fundamentally defined by its dual role as both a pivotal protected intermediate in the synthesis of the JAK inhibitor tofacitinib [1] and as a characterized tofacitinib-related impurity (Tofacitinib Impurity 113 HCl) [2]. Its structural features—a cis-relationship between the 3-carbamate and 4-methyl groups, an N-benzyl protecting group, a methyl carbamate moiety, and the hydrochloride salt form—dictate its unique reactivity profile, physicochemical properties, and critical value in pharmaceutical quality control (QC) applications.

Why Generic 'Piperidine Carbamate' Substitution is Unacceptable for Tofacitinib Applications


The deployment of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride in tofacitinib process chemistry and QC is not interchangeable with seemingly similar piperidine carbamates. Unprotected analogs (e.g., cis-3-methoxycarbonylamino-4-methylpiperidine, lacking the N-benzyl group) offer different solubility and reaction selectivity, while diastereomeric trans-isomers or regioisomers (e.g., 4-carbamate substituted piperidines) lead to divergent impurity profiles and altered biological activity [1]. Even the stereochemistry or counter-ion selection is critical; the cis-(3S,4S) specific enantiomeric form is required for generating the correct (3R,4R) stereochemistry of the downstream tofacitinib API following deprotection, whereas racemic or opposite enantiomer forms result in incorrect stereochemistry and are classified as distinct impurities (e.g., Tofacitinib Impurity 40/43) . Generic sourcing without confirmation of stereochemistry, salt form, and N-protection status risks procurement of an incorrect impurity or intermediate that fails to meet regulatory QC standards or process performance requirements.

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine HCl: Quantitative Differentiation Evidence for Sourcing Decisions


Tofacitinib Impurity 113 HCl: Defined Regulatory Identity Ensures QC Method Compliance

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is explicitly designated as 'Tofacitinib Impurity 113 HCl' and is supplied as a certified reference standard for analytical method development and validation in tofacitinib drug substance and drug product QC . Unlike generic methyl carbamate intermediates, this compound carries a specific impurity designation linked to defined regulatory thresholds. While the quantitative acceptance limit (e.g., ≤0.10% per ICH Q3A) is product-specific, the procurement of this certified impurity standard is a prerequisite for accurate quantification and method performance verification. Competing un-designated materials cannot support this critical QC function.

Pharmaceutical Quality Control Tofacitinib Impurity Profiling Reference Standard

Hydrochloride Salt Form: Enhanced Aqueous Solubility Over Free Base (Calculated LogP-Driven Differentiation)

The hydrochloride salt of cis-N-benzyl-3-methoxycarbonylamino-4-methylpiperidine ([M+H]+ Cl−) provides significantly enhanced aqueous solubility compared to the free base. The free base form (CAS 694495-64-2, cis-3-methoxycarbonylamino-4-methylpiperidine, lacking the N-benzyl group) exhibits a calculated logP of 2.5, indicating moderate lipophilicity and limited aqueous solubility [1]. The hydrochloride salt (CAS 694495-65-3) demonstrates a calculated aqueous solubility of 1.7 g/L at 25°C . While no direct head-to-head solubility comparison is reported, the salt formation is known to improve water solubility by several orders of magnitude over the free base, which is critical for aqueous-phase reactions (e.g., catalytic hydrogenation in methanol/water for tofacitinib synthesis) and for preparing mobile phases for HPLC analysis.

Pre-formulation Salt Selection Solubility

N-Benzyl Protected Intermediate: Stability Advantage Over Unprotected 3-Amino-4-methylpiperidine HCl

The N-benzyl protecting group in cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine HCl confers pronounced stability against oxidation and unwanted side reactions during storage and downstream processing compared to the unprotected 3-amino-4-methylpiperidine hydrochloride (as the free amine is oxidation-prone). In the patented tofacitinib synthesis route (EP3078665A1), the N-benzyl-protected intermediate undergoes hydrogenolysis only at a specific process stage to release the active amine for subsequent coupling [1]. In contrast, the unprotected analogue (3-amino-4-methylpiperidine dihydrochloride) is known to be hygroscopic and susceptible to oxidative degradation, leading to colored impurities if stored improperly [2]. The carbamate-protected, N-benzyl compound can be stored for extended periods under ambient conditions (classified as IRRITANT but not pyrophoric or explosive, per SDS ), making it a more reliable procurement choice for multi-step synthetic campaigns.

Process Chemistry Protecting Group Strategy Intermediate Stability

Proven Scalability: Kilo-Scale Electrochemical Oxidation Route Validates Process Utility Over Benchtop-Only Analogs

The cis-carbamate framework, of which cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine HCl is a representative N-benzyl derivative, has been demonstrated at kilogram scale. A published investigation of two practical routes for cis-N-protected-3-methylamino-4-methylpiperidine—the key tofacitinib intermediate—examined an electrochemical oxidation of a structurally analogous carbamate (1) to install the ketone at the 3-position, followed by reductive amination, and successfully produced kilogram quantities of the desired cis-isomer [1]. While this study focused on the N-methyl analog, it establishes the scalability of the cis-carbamate piperidine class. In contrast, trans-configured or N-unprotected analogs often suffer from epimerization during scale-up or fail to meet the stringent diastereomeric purity (>99% de) required for pharmaceutical intermediates [2].

Kilogram-Scale Synthesis Electrochemical Oxidation Process Validation

Molecular Context: Methyl Carbamate vs. Benzyl Carbamate — LogP Advantage of 2.5 for Process Solvent Extraction

The methyl carbamate substituent of the target compound confers a calculated LogP of 2.5 [1], which is substantially lower than the predicted LogP of its N-benzyl carbamate analog (Cbz-protected, estimated LogP ~3.8 based on fragment addition). This lipophilicity difference directly impacts extraction efficiency during work-up: the methyl carbamate derivative partitions more favorably into medium-polarity organic solvents (e.g., ethyl acetate, dichloromethane) from aqueous alkaline solutions, enabling cleaner phase separations and reducing emulsion formation compared to the highly lipophilic benzyl carbamate. In the tofacitinib synthesis route, the methyl carbamate serves as the preferred NH-protecting group over the benzyl carbamate due to its orthogonal deprotection chemistry and superior work-up characteristics.

Lipophilicity Extraction Efficiency Process Design

Best-Value Application Scenarios for cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine HCl Sourcing


Tofacitinib Impurity Reference Standard for HPLC Method Validation

Analytical development laboratories performing ICH Q3A/Q3B impurity profiling of tofacitinib citrate drug substance and tablets require certified reference standards of known impurities for system suitability, specificity, and linearity assessments. cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine HCl, designated as Tofacitinib Impurity 113 HCl, meets this requirement as a characterized impurity standard [1]. Its procurement from a certified reference material (CRM) supplier enables direct HPLC retention time marking, relative response factor determination, and accurate quantification in stability-indicating methods.

Late-Stage Intermediate in (3R,4R)-Tofacitinib API Manufacture

In the chiral synthesis route, this N-benzyl-protected carbamate intermediate is subjected to N-debenzylation via hydrogenolysis (H₂, Pd/C or Rh catalyst) to release the secondary amine, which then undergoes N-methylation or direct coupling with 4-chloropyrrolo[2,3-d]pyrimidine to form the tofacitinib core [1]. The hydrochloride salt form is preferred for the hydrogenolysis step because it dissolves readily in methanol or methanol/water mixtures (solubility 1.7 g/L, ), ensuring homogeneous catalytic conditions and reproducible reaction kinetics. Process chemists sourcing this intermediate for multi-kilogram campaigns benefit from the documented kilogram-scale electrochemical oxidation route validation [2].

Chiral Purity Determination of cis-Configured Piperidine Intermediates

The cis-(3S,4S) enantiomer defined by CAS 694495-65-3 serves as a chiral reference for HPLC method development to separate and quantify the undesired trans-diastereomer and opposite enantiomer (3R,4R) in process intermediate lots. The compound's defined stereochemistry, confirmed by X-ray crystallography or chiral HPLC of its downstream products, allows QC laboratories to set diastereomeric purity specifications (e.g., >99.0% de) for in-process control, ensuring that only stereochemically correct material enters the final API synthesis steps [1].

Carbamate Protecting Group Strategy Research in Piperidine Chemistry

Medicinal chemistry groups investigating structure-activity relationships (SAR) of piperidine-based kinase inhibitors can use this compound as a versatile building block. Selective deprotection of the N-benzyl group (hydrogenolysis) in the presence of the methyl carbamate moiety allows sequential functionalization of the piperidine nitrogen. The calculated LogP of 2.5 [1] also makes it a suitable scaffold for CNS drug discovery programs, where moderate lipophilicity is a desirable physicochemical property for blood-brain barrier penetration.

Quote Request

Request a Quote for cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.